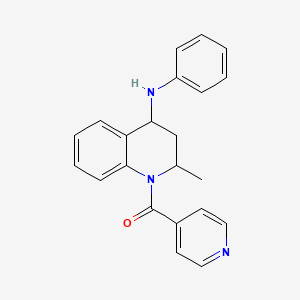![molecular formula C18H20ClNO2 B5149317 3-[(3-chlorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B5149317.png)
3-[(3-chlorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-chlorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone is a synthetic compound that belongs to the class of cathinones. It is also known as 3-Cl-PVP and is a popular research chemical that is used in scientific studies. This compound is known to have stimulant effects and is similar to other cathinones such as MDPV and alpha-PVP.
Mecanismo De Acción
The mechanism of action of 3-Cl-PVP involves the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in their levels, which results in the stimulant effects of the compound. The exact mechanism of action of 3-Cl-PVP is not fully understood and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cl-PVP include an increase in heart rate, blood pressure, and body temperature. It also causes a decrease in appetite and can lead to dehydration. Long-term use of this compound can lead to addiction and other health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Cl-PVP in lab experiments include its ability to induce stimulant effects and its similarity to other cathinones. However, the limitations of using this compound include its potential for addiction, its lack of research on its long-term effects, and its potential for abuse.
Direcciones Futuras
There are several future directions for research on 3-Cl-PVP. These include studying its long-term effects on the brain and body, its potential for addiction, and its use as a treatment for certain medical conditions. Further research is also needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
In conclusion, 3-[(3-chlorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone is a synthetic compound that has been widely used in scientific research to study its pharmacological effects. It has stimulant effects on the central nervous system and can cause an increase in dopamine and norepinephrine levels. However, its potential for addiction and abuse should be taken into consideration when conducting research on this compound. Further research is needed to fully understand the mechanism of action and long-term effects of 3-Cl-PVP.
Métodos De Síntesis
The synthesis of 3-Cl-PVP involves the reaction of 3-chlorophenylamine with 4-propoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then further reacted with propionyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
3-Cl-PVP has been widely used in scientific research to study its pharmacological effects. It has been found to have stimulant effects on the central nervous system and can cause an increase in dopamine and norepinephrine levels. This compound has also been found to have an affinity for the dopamine transporter and can inhibit its reuptake.
Propiedades
IUPAC Name |
3-(3-chloroanilino)-1-(4-propoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-2-12-22-17-8-6-14(7-9-17)18(21)10-11-20-16-5-3-4-15(19)13-16/h3-9,13,20H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITLYYYJJCGYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCNC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-acetyl-N~1~-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N~1~-[3-(dimethylamino)propyl]glycinamide](/img/structure/B5149260.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5149272.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5149275.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5149278.png)
![3-{[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]methyl}benzonitrile](/img/structure/B5149286.png)


![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5149297.png)
![1-(2-furyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5149301.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149307.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B5149324.png)


![ethyl [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5149341.png)
